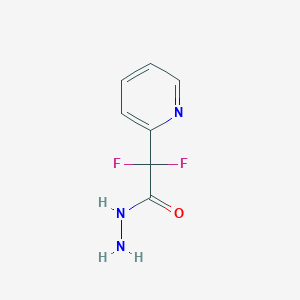

2,2-Difluoro-2-(pyridin-2-yl)acetohydrazide

Overview

Description

“2,2-Difluoro-2-(pyridin-2-yl)acetic acid” is a chemical compound with the molecular formula C7H5F2NO2 . It has a molecular weight of 173.12 . This compound is related to “Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate”, which has a similar structure .

Molecular Structure Analysis

The molecular structure of “2,2-Difluoro-2-(pyridin-2-yl)acetic acid” involves a pyridine ring attached to a difluoroacetic acid group . The instability of similar compounds, such as 2,2-di(pyridin-2-yl)acetic acid, has been studied, and it was found that tautomerization or decarboxylation could be responsible for their instability .Physical And Chemical Properties Analysis

“2,2-Difluoro-2-(pyridin-2-yl)acetic acid” is a compound with a molecular weight of 173.12 . It is recommended to be stored sealed in dry conditions at 2-8°C . The compound’s solubility has been calculated to be 2.51 mg/ml .Scientific Research Applications

Synthesis of Metal Complexes

2,2-Difluoro-2-(pyridin-2-yl)acetohydrazide is utilized in synthesizing new ligands and metal complexes. For instance, Bayan Al-Kilany and M. Al-Khuder (2017) used a similar compound, N-(1-pyridine-2-yl)Ethlidene AcitoHydrazide, for synthesizing complexes with transition metals like Co^2+^, Cr^3+^, and Fe^2+^, which are studied for their potential applications in chemistry and materials research (Al-Kilany & Al-Khuder, 2017).

Hydrogen Bonding in Supramolecular Architectures

In the study of novel pyridine-based hydrazone derivatives, M. Khalid et al. (2021) explored the hydrogen bonding networks in compounds like 2,2-Difluoro-2-(pyridin-2-yl)acetohydrazide. This research contributes to understanding the role of hydrogen bonding in stabilizing structures, which is vital in materials science and chemistry (Khalid et al., 2021).

Copper Complexes and DNA Binding

Santhosh Reddy Kasi Reddy et al. (2016) investigated copper complexes of pyridyl–tetrazole ligands, including compounds related to 2,2-Difluoro-2-(pyridin-2-yl)acetohydrazide. Their work focuses on DNA-binding properties and the antioxidant activities of these complexes, showing the biological relevance of these compounds (Reddy et al., 2016).

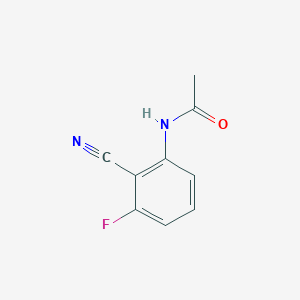

Antimicrobial Applications

Rizk E. Khidre, S. El-Gogary, and M. S. Mostafa (2017) synthesized novel pyridine, coumarin, and thiazole derivatives, including 2-cyano-N′-(1-(pyridin-2-yl)ethylidene)acetohydrazide, to evaluate their antimicrobial activity. This research highlights the potential use of such compounds in developing new antimicrobial agents (Khidre, El-Gogary, & Mostafa, 2017).

Antitubercular Activity

P. Mohite et al. (2021) studied the antitubercular activity of 2,2-Difluoro-2-(pyridin-2-yl)acetohydrazide derivatives against Mycobacterium Tuberculosis. Their findings contribute to the exploration of new compounds for treating tuberculosis (Mohite et al., 2021).

Safety and Hazards

The safety information available for “2,2-Difluoro-2-(pyridin-2-yl)acetic acid” indicates that it has a signal word of “Warning” and hazard statements H302, H315, H319, and H335 . These hazard statements correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2,2-Difluoro-2-(pyridin-2-yl)acetohydrazide may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures have been shown to interact with their targets and induce changes at the molecular level .

Biochemical Pathways

Related compounds have been shown to exhibit a wide range of pharmacological activities, suggesting that 2,2-difluoro-2-(pyridin-2-yl)acetohydrazide may also influence multiple biochemical pathways .

Pharmacokinetics

A related compound, difluoro(pyridin-2-yl)acetic acid, has been reported to have high gi absorption and is bbb permeant . These properties may influence the bioavailability of 2,2-Difluoro-2-(pyridin-2-yl)acetohydrazide.

Result of Action

Related compounds have been shown to exhibit anti-fibrotic activities , suggesting that 2,2-Difluoro-2-(pyridin-2-yl)acetohydrazide may also have similar effects.

properties

IUPAC Name |

2,2-difluoro-2-pyridin-2-ylacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N3O/c8-7(9,6(13)12-10)5-3-1-2-4-11-5/h1-4H,10H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRYCTVAVRNCIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C(=O)NN)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301257405 | |

| Record name | α,α-Difluoro-2-pyridineacetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-2-(pyridin-2-yl)acetohydrazide | |

CAS RN |

1159512-41-0 | |

| Record name | α,α-Difluoro-2-pyridineacetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159512-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α-Difluoro-2-pyridineacetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-dichloro-3-isopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B6590572.png)

![2-(((2-aminoethyl)thio)methyl)-6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6590604.png)

![(E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B6590612.png)

![(11bR)-4-Hydroxy-2,6-bis(triphenylsilyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B6590624.png)

![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,32]dioxaphosphepin](/img/structure/B6590660.png)